molecular formula C17H17FO2 B14115806 1-(5-Fluoro-2-methoxyphenyl)-2-phenylbutan-1-one CAS No. 1094748-78-3

1-(5-Fluoro-2-methoxyphenyl)-2-phenylbutan-1-one

Cat. No.: B14115806
CAS No.: 1094748-78-3
M. Wt: 272.31 g/mol
InChI Key: QEXCOBJOCGEUHQ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)-2-phenylbutan-1-one is an organic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis plants. The compound interacts with the endocannabinoid system in the human body, primarily targeting cannabinoid receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)-2-phenylbutan-1-one typically involves the use of 5-Fluoro-2-methoxyphenylboronic acid as a key intermediate. This compound can be synthesized through Suzuki-Miyaura cross-coupling reactions, which are widely applied in organic synthesis for forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxyphenyl)-2-phenylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Fluoro-2-methoxyphenyl)-2-phenylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its interactions with the endocannabinoid system and potential therapeutic effects.

    Medicine: Investigated for its potential use in pain management and treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with cannabinoid receptors in the endocannabinoid system. It primarily targets CB1 and CB2 receptors, which are involved in regulating various physiological processes such as pain, mood, and appetite. The binding of the compound to these receptors activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2-methoxyphenyl)methanol
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 5’-Fluoro-2’-methoxyacetophenone

Uniqueness

1-(5-Fluoro-2-methoxyphenyl)-2-phenylbutan-1-one is unique due to its specific structural features, such as the presence of both fluorine and methoxy groups on the phenyl ring, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

1094748-78-3

Molecular Formula

C17H17FO2

Molecular Weight

272.31 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)-2-phenylbutan-1-one

InChI

InChI=1S/C17H17FO2/c1-3-14(12-7-5-4-6-8-12)17(19)15-11-13(18)9-10-16(15)20-2/h4-11,14H,3H2,1-2H3

InChI Key

QEXCOBJOCGEUHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)F)OC

Origin of Product

United States

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